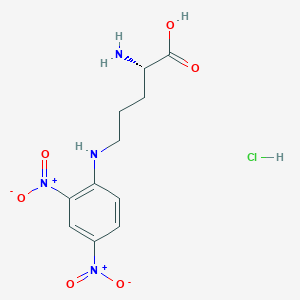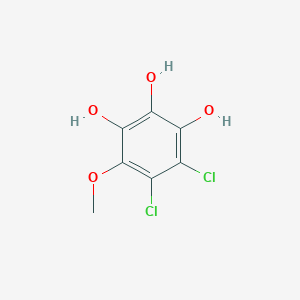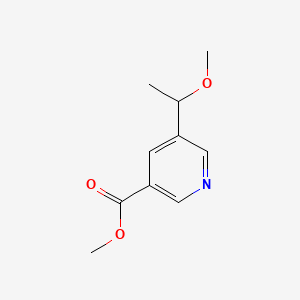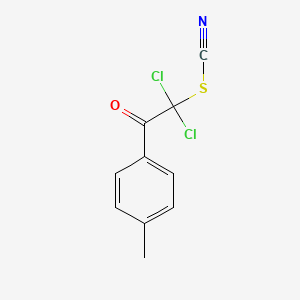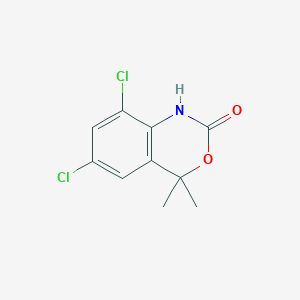
4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl- is a heterocyclic compound belonging to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The presence of chlorine and methyl groups in the structure enhances its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl- typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method includes the reaction of anthranilic acid derivatives with acyl chlorides, followed by cyclization using cyclizing agents such as acetic anhydride, polyphosphoric acid, or sulfuric acid .
Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot synthesis method. This involves the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents, allowing for high yields under mild conditions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydrobenzoxazine derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: Used in the production of polymers and materials with specific properties
Mecanismo De Acción
The compound exerts its effects through various mechanisms depending on its application:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific molecular pathways
Comparación Con Compuestos Similares
- 2-Methyl-4H-3,1-benzoxazin-4-one
- 2-Phenyl-4H-3,1-benzoxazin-4-one
- 2-Substituted 4H-3,1-benzoxazin-4-one derivatives
Comparison:
- Uniqueness: The presence of chlorine and methyl groups in 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl- enhances its reactivity and biological activity compared to other benzoxazine derivatives.
- Applications: While similar compounds also exhibit antimicrobial and anticancer properties, the specific substitutions in this compound provide unique pathways for chemical reactions and potential applications .
Propiedades
Número CAS |
21441-01-0 |
|---|---|
Fórmula molecular |
C10H9Cl2NO2 |
Peso molecular |
246.09 g/mol |
Nombre IUPAC |
6,8-dichloro-4,4-dimethyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H9Cl2NO2/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(14)15-10/h3-4H,1-2H3,(H,13,14) |
Clave InChI |
MTQBQKRLIDTQKB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C(=CC(=C2)Cl)Cl)NC(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


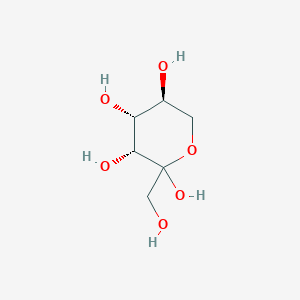
![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)
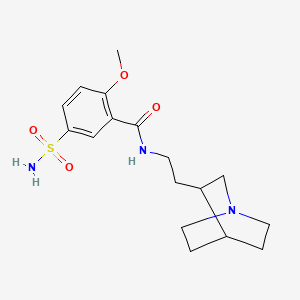
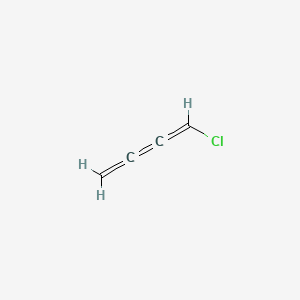
![Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)

![[[2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenyl]thio]acetic acid ethyl ester](/img/structure/B13814209.png)
